molecular formula C21H28ClNO3 B4395314 2-[4-[(Cyclopentylamino)methyl]-2-methoxyphenoxy]-1-phenylethanol;hydrochloride

2-[4-[(Cyclopentylamino)methyl]-2-methoxyphenoxy]-1-phenylethanol;hydrochloride

Cat. No.: B4395314
M. Wt: 377.9 g/mol
InChI Key: NRONOCSZKWIIFT-UHFFFAOYSA-N
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Description

2-[4-[(Cyclopentylamino)methyl]-2-methoxyphenoxy]-1-phenylethanol;hydrochloride is a complex organic compound with a unique structure that includes a cyclopentylamino group, a methoxyphenoxy group, and a phenylethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[(Cyclopentylamino)methyl]-2-methoxyphenoxy]-1-phenylethanol;hydrochloride typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2-methoxyphenol with cyclopentylamine to form an intermediate, which is then reacted with a phenylethanol derivative under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the high purity and yield of the final product. The scalability of the synthetic route and the availability of raw materials are crucial factors in the industrial production process.

Chemical Reactions Analysis

Types of Reactions

2-[4-[(Cyclopentylamino)methyl]-2-methoxyphenoxy]-1-phenylethanol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

2-[4-[(Cyclopentylamino)methyl]-2-methoxyphenoxy]-1-phenylethanol;hydrochloride has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound in drug discovery.

    Industry: It is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[4-[(Cyclopentylamino)methyl]-2-methoxyphenoxy]-1-phenylethanol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • 2-[(Cyclopentylamino)methyl]phenol hydroperchlorate
  • 4-[(Cyclopentylamino)methyl]-2-methylphenol

Uniqueness

2-[4-[(Cyclopentylamino)methyl]-2-methoxyphenoxy]-1-phenylethanol;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research and industrial applications.

Properties

IUPAC Name

2-[4-[(cyclopentylamino)methyl]-2-methoxyphenoxy]-1-phenylethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO3.ClH/c1-24-21-13-16(14-22-18-9-5-6-10-18)11-12-20(21)25-15-19(23)17-7-3-2-4-8-17;/h2-4,7-8,11-13,18-19,22-23H,5-6,9-10,14-15H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRONOCSZKWIIFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CNC2CCCC2)OCC(C3=CC=CC=C3)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[4-[(Cyclopentylamino)methyl]-2-methoxyphenoxy]-1-phenylethanol;hydrochloride
Reactant of Route 2
Reactant of Route 2
2-[4-[(Cyclopentylamino)methyl]-2-methoxyphenoxy]-1-phenylethanol;hydrochloride
Reactant of Route 3
2-[4-[(Cyclopentylamino)methyl]-2-methoxyphenoxy]-1-phenylethanol;hydrochloride
Reactant of Route 4
Reactant of Route 4
2-[4-[(Cyclopentylamino)methyl]-2-methoxyphenoxy]-1-phenylethanol;hydrochloride
Reactant of Route 5
2-[4-[(Cyclopentylamino)methyl]-2-methoxyphenoxy]-1-phenylethanol;hydrochloride
Reactant of Route 6
2-[4-[(Cyclopentylamino)methyl]-2-methoxyphenoxy]-1-phenylethanol;hydrochloride

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